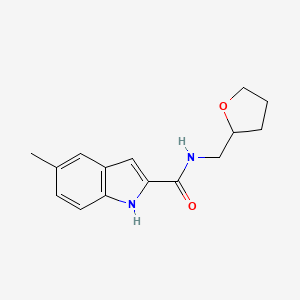
5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE is a synthetic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole core, a five-membered oxolane ring, and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Oxolane Ring: The oxolane ring is attached via a nucleophilic substitution reaction, where the indole derivative reacts with an oxolane-containing alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane ring or the indole core can be substituted with different functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core or the oxolane ring.
Reduction: Amines or reduced derivatives of the carboxamide group.
Substitution: Substituted indole or oxolane derivatives with various functional groups.
Scientific Research Applications
5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity. The oxolane ring may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-METHYL-1H-INDOLE-2-CARBOXAMIDE: Lacks the oxolane ring, which may affect its biological activity and solubility.
N-[(OXOLAN-2-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE: Lacks the methyl group on the indole core, potentially altering its binding affinity and specificity.
5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-INDOLE: Lacks the carboxamide group, which may reduce its ability to form hydrogen bonds with target proteins.
Uniqueness
5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE is unique due to the presence of all three functional groups: the indole core, the oxolane ring, and the carboxamide group. This combination enhances its versatility and potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-10-4-5-13-11(7-10)8-14(17-13)15(18)16-9-12-3-2-6-19-12/h4-5,7-8,12,17H,2-3,6,9H2,1H3,(H,16,18) |
InChI Key |
MOOGVAZXQFVXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















